3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester
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Overview
Description
3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester is a complex organic compound that features an indole ring, a nitrobenzene sulfonyl group, and a propionic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propionic Acid Ethyl Ester Moiety: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Nucleophile-substituted derivatives.
Scientific Research Applications
3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the nitrobenzene sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid: Lacks the ethyl ester moiety.
3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-butanoic acid ethyl ester: Contains a butanoic acid instead of a propionic acid moiety.
3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid methyl ester: Contains a methyl ester instead of an ethyl ester moiety.
Uniqueness
The presence of the ethyl ester moiety in 3-(1H-Indol-3-yl)-2-(4-nitro-benzenesulfonylamino)-propionic acid ethyl ester can influence its solubility, reactivity, and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-28-19(23)18(11-13-12-20-17-6-4-3-5-16(13)17)21-29(26,27)15-9-7-14(8-10-15)22(24)25/h3-10,12,18,20-21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAUVXPMAXODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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